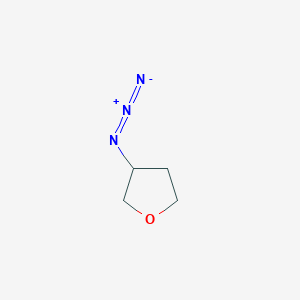
3-Azidooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidooxolane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains an azido group (-N3) and an oxolane ring. The compound has been found to exhibit unique chemical properties that make it useful in various research fields.
Applications De Recherche Scientifique
Synthesis of Various Heterocycles
3-Azidooxolane is used in the synthesis of various heterocycles . Organic azides like 3-Azidooxolane can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
One-Pot Domino Reaction
3-Azidooxolane can be used in one-pot domino reactions to synthesize various heterocycles from organic azides . This process involves the use of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .
Ugi Four-Component Reaction
The Ugi four-component reaction is another application of 3-Azidooxolane . This one-pot procedure involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .
Aza-Michael Addition
3-Azidooxolane can be used in nucleophilic addition reactions, such as the Aza-Michael addition . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .
[3+2] Cycloaddition
3-Azidooxolane can participate in cycloaddition reactions, such as [3+2] cycloaddition . This reaction involves the formation of a five-membered ring from the reaction of a dipolarophile with a 1,3-dipole .
Mixed Addition/Cyclization/Oxygenation
3-Azidooxolane can be used in mixed addition/cyclization/oxygenation reactions . This process involves the addition of a nucleophile to a substrate, followed by cyclization and oxygenation .
Insertion Reaction of C-H Amination
3-Azidooxolane can be used in the insertion reaction of C-H amination . This reaction involves the insertion of a nitrogen atom into a carbon-hydrogen bond .
Thermal Research on Melt-Cast Explosives
3-Azidooxolane has been investigated for its thermal behaviors in melt-cast explosives . The results showed that 3-Azidooxolane has a low melting temperature at 78 °C and a final mass loss of 88.2% under atmospheric pressure .
Mécanisme D'action
Target of Action
3-Azidooxolane, also known as Zidovudine, is primarily used in the treatment of HIV infection . Its primary targets are the HIV-1 reverse transcriptase (RT) enzymes . These enzymes play a crucial role in the replication of the HIV virus by converting the viral RNA to double-stranded DNA .
Mode of Action
3-Azidooxolane is a structural analog of thymidine . It must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), to exert its action . It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Biochemical Pathways
The biochemical pathways affected by 3-Azidooxolane involve the inhibition of the reverse transcription process of the HIV virus . By acting as a chain terminator during the reverse transcription process, 3-Azidooxolane prevents the formation of viral DNA, thereby inhibiting the replication of the HIV virus .
Pharmacokinetics
This transformation is crucial for the compound to exert its antiviral action .
Result of Action
The result of 3-Azidooxolane’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the formation of new HIV viruses . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS .
Propriétés
IUPAC Name |
3-azidooxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidooxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

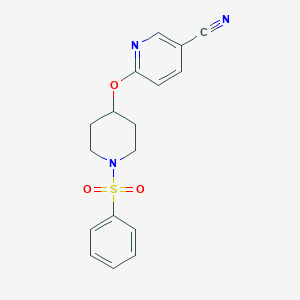
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

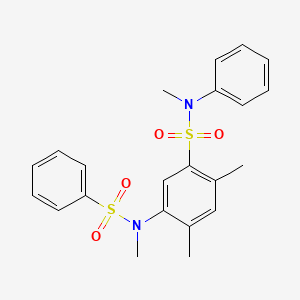
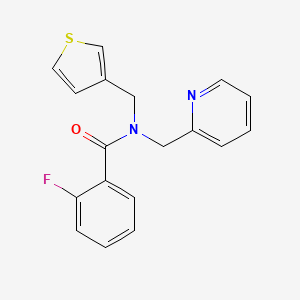
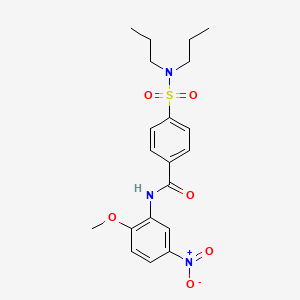
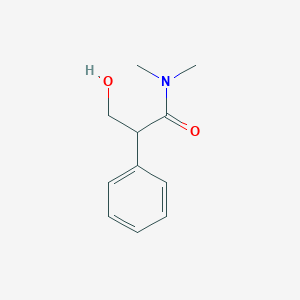

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)
![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)
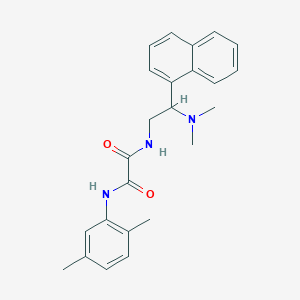
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)